molecular formula C15H10ClNO4 B12778760 8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione CAS No. 120260-18-6

8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

Cat. No.: B12778760
CAS No.: 120260-18-6
M. Wt: 303.69 g/mol
InChI Key: YVSXQNWUJVHRAH-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure. This compound features a chlorophenyl group, two dioxane rings, and an azatricyclo framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione typically involves multi-step organic reactions. The process often starts with the preparation of the chlorophenyl precursor, followed by the formation of the dioxane rings and the azatricyclo framework. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic organic compounds with chlorophenyl groups and dioxane rings. Examples include:

Uniqueness

What sets 8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione apart is its specific combination of structural features, including the chlorophenyl group, dioxane rings, and azatricyclo framework. This unique structure imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

120260-18-6

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

InChI

InChI=1S/C15H10ClNO4/c16-8-3-1-7(2-4-8)11-12-9(5-20-14(12)18)17-10-6-21-15(19)13(10)11/h1-4,11,17H,5-6H2

InChI Key

YVSXQNWUJVHRAH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)O1

Origin of Product

United States

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